3-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable chlorophenyl and methoxyphenyl halides.
Attachment of the prop-2-en-1-yl group: This can be done through a coupling reaction, such as a Heck reaction, using prop-2-en-1-yl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-(4-Chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)-2-propen-1-one
- 3-(5-(2-Chlorophenyl)-2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one
Uniqueness
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18ClN3OS |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C19H18ClN3OS/c1-3-12-23-18(14-8-10-16(24-2)11-9-14)21-22-19(23)25-13-15-6-4-5-7-17(15)20/h3-11H,1,12-13H2,2H3 |
InChI Key |
LHLDUKOJIYVDSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.